3-Bromo-2,5-difluoroaniline

Beschreibung

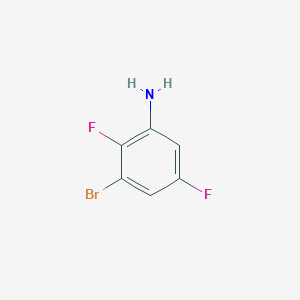

3-Bromo-2,5-difluoroaniline (CAS: 1269232-99-6) is a halogenated aniline derivative with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.00 g/mol. Its structure features a bromine atom at position 3 and fluorine atoms at positions 2 and 5 on the benzene ring, with an amino group at position 1 . Key properties include:

Eigenschaften

IUPAC Name |

3-bromo-2,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGGFYZUDGDHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679589 | |

| Record name | 3-Bromo-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269232-99-6 | |

| Record name | 3-Bromo-2,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Bromo-2,5-difluoroaniline (3-Br-2,5-DFA) is an aromatic amine characterized by the presence of bromine and fluorine substituents on the aniline ring. This compound has garnered attention due to its potential applications in medicinal chemistry and its biological activity, particularly as a precursor for synthesizing more complex molecules. This article provides an overview of the biological activities associated with 3-Br-2,5-DFA, including its synthesis, interactions with biological systems, and implications for drug development.

- Molecular Formula : C₆H₄BrF₂N

- Molecular Weight : Approximately 244.46 g/mol

- Structure : The compound features a benzene ring with an amino group (-NH₂) and halogen substituents at the 3 and 5 positions.

Synthesis

The synthesis of this compound typically involves various halogenation reactions. For instance, bromination and fluorination can be performed under controlled conditions to yield the desired product while minimizing side reactions. The following table summarizes common methods used for its synthesis:

| Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Utilizes bromine or fluorine reagents to introduce halogens onto the aromatic ring. |

| Nucleophilic Substitution | Involves substitution reactions where nucleophiles replace halogen atoms. |

Anticancer Potential

Research indicates that compounds structurally similar to 3-Br-2,5-DFA exhibit significant biological activity against various cancer cell lines. For example, studies have shown that certain halo-substituted anilines can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that 3-Br-2,5-DFA may possess similar anticancer properties due to its structural characteristics.

The mechanism by which 3-Br-2,5-DFA exerts its biological effects is not fully elucidated but may involve:

- Interference with DNA Synthesis : Similar compounds have been shown to disrupt nucleotide synthesis pathways, potentially leading to apoptosis in cancer cells .

- Electrophilic Interactions : The electrophilic nature of the bromine and fluorine substituents may facilitate interactions with nucleophilic sites in biomolecules, altering their function.

Toxicological Considerations

While exploring the biological activities of 3-Br-2,5-DFA, it is essential to consider its toxicity profile. Compounds with similar structures have been classified as irritants and potential toxic agents . Therefore, understanding the dose-response relationship and conducting thorough toxicity assessments are critical in evaluating the safety of this compound for therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-Br-2,5-DFA in drug development:

- Synthesis of Trifluoromethylated Heterocycles : Research indicates that 3-Br-2,5-DFA can serve as a precursor for synthesizing trifluoromethylated heterocycles, which are significant in drug discovery due to their unique pharmacological properties .

- Catalytic Applications : The compound has been explored for its utility in palladium-catalyzed reactions, which are crucial for developing new pharmaceuticals .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-3,5-difluoroaniline (CAS: 203302-95-8)

- Structure : Bromine at position 4, fluorine at positions 3 and 3.

- Properties :

- Applications : Reactant in organic synthesis, particularly in coupling reactions .

- Key Difference: The para-substituted bromine enhances electrophilic substitution at the amino group’s ortho/para positions, making it more reactive in certain cross-coupling reactions compared to the meta-substituted 3-bromo isomer .

3-Bromo-4,5-difluoroaniline (CAS: 875664-41-8)

- Structure : Bromine at position 3, fluorine at positions 4 and 5.

- Properties: Molecular weight: 208 g/mol . Synonyms: 3-Bromo-4,5-Difluoroaniline .

- Applications : Niche use in pharmaceutical intermediates.

2-Bromo-4,5-difluoroaniline (CAS: 64695-79-0)

- Structure : Bromine at position 2, fluorine at positions 4 and 5.

- Applications : Building block for fluorinated polymers.

- Key Difference: Ortho-substituted bromine increases steric hindrance near the amino group, reducing reactivity in some coupling reactions compared to meta- or para-substituted analogs .

Structural and Reactivity Analysis

Substituent Effects

- Electron-Withdrawing Effects : Fluorine and bromine are electron-withdrawing, deactivating the benzene ring. However, substituent positions dictate regioselectivity:

Data Tables

Table 1: Comparative Properties of Bromo-Difluoroaniline Isomers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.